molecular formula C27H22ClNO3 B12047705 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate CAS No. 355429-05-9

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12047705
CAS No.: 355429-05-9
M. Wt: 443.9 g/mol
InChI Key: NWRIJCHEIRHIJC-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethylphenyl group, a chlorophenyl group, and a quinoline carboxylate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid with 2-(4-ethylphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the observed biological effects. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: This compound shares some structural similarities but differs in its chemical properties and applications.

    2,5-Di(aryleneethynyl)pyrazine derivatives: These compounds have similar aromatic structures but different functional groups and reactivity.

Uniqueness

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

355429-05-9

Molecular Formula

C27H22ClNO3

Molecular Weight

443.9 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C27H22ClNO3/c1-3-18-5-7-20(8-6-18)26(30)16-32-27(31)23-15-25(19-9-11-21(28)12-10-19)29-24-13-4-17(2)14-22(23)24/h4-15H,3,16H2,1-2H3

InChI Key

NWRIJCHEIRHIJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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